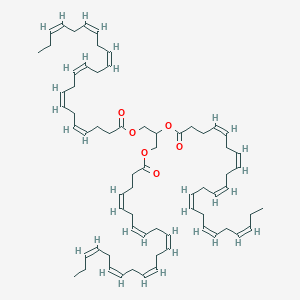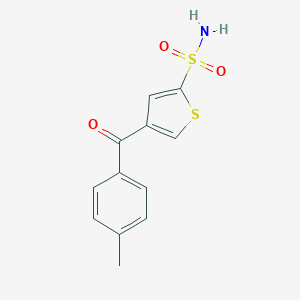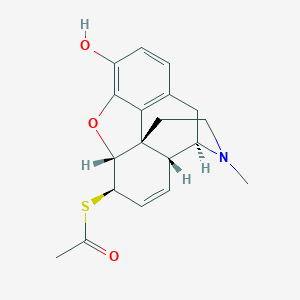
6-Acetylthiomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetylthiomorphine is a chemical compound that belongs to the class of opioids. It is a derivative of morphine and is used in scientific research for its potent analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Acetylthiomorphine is similar to that of other opioids. It binds to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signals in the nervous system. The compound also has effects on other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Acetylthiomorphine are similar to those of other opioids. The compound has potent analgesic effects and is used to treat severe pain. It also has sedative and euphoric effects, which are responsible for its potential for abuse. The compound can cause respiratory depression, which can be fatal in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Acetylthiomorphine in lab experiments include its potent analgesic effects and its similarity to other opioids, which makes it a useful tool for studying the mechanism of action of these compounds. However, the compound has limitations, including its potential for abuse and its side effects, such as respiratory depression.
Orientations Futures
There are several future directions for research on 6-Acetylthiomorphine. One area of study is the development of novel opioids that have fewer side effects and lower potential for abuse. Another area of research is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of opioids and their effects on the nervous system to better understand their potential for treating pain and addiction.
Conclusion
In conclusion, 6-Acetylthiomorphine is a potent opioid that is used extensively in scientific research for its analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects. While the compound has advantages for lab experiments, it also has limitations and potential for abuse. Future research directions include the development of novel opioids with fewer side effects and the further study of the mechanism of action of opioids.
Méthodes De Synthèse
The synthesis of 6-Acetylthiomorphine involves the acetylation of morphine with thioacetic acid. The reaction occurs under acidic conditions and requires careful control of the reaction parameters to obtain a high yield of the desired product. The process is complex and requires specialized equipment and expertise to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
6-Acetylthiomorphine is used extensively in scientific research for its potent analgesic effects. It is commonly used to study the mechanism of action of opioids and their effects on the central nervous system. The compound has also been studied for its potential use in the treatment of pain and addiction.
Propriétés
Numéro CAS |
117152-64-4 |
|---|---|
Nom du produit |
6-Acetylthiomorphine |
Formule moléculaire |
C19H21NO3S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |
InChI |
InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
Clé InChI |
IQAOQEHSVLTFRY-MKUCUKIISA-N |
SMILES isomérique |
CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
SMILES canonique |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Autres numéros CAS |
117152-64-4 |
Synonymes |
(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



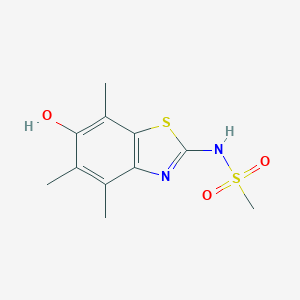

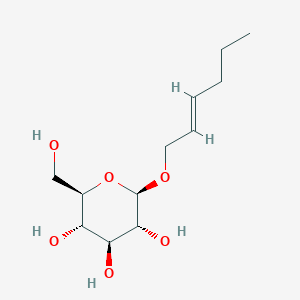

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
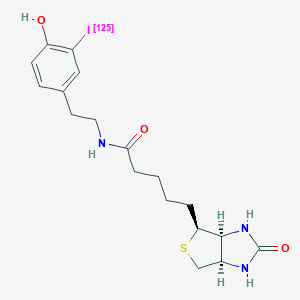

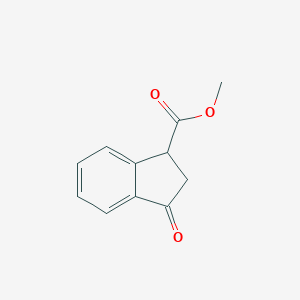
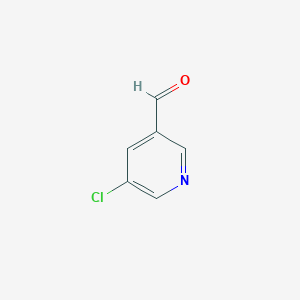
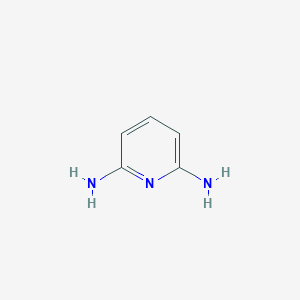

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
